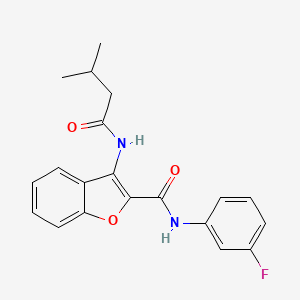

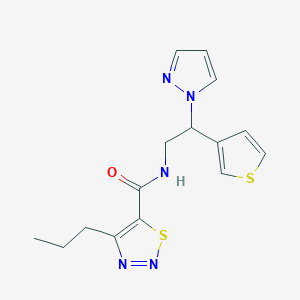

![molecular formula C17H16F3N3O B2507185 (3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 2034455-06-4](/img/structure/B2507185.png)

(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(3-(trifluoromethyl)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl group and a (3-(trifluoromethyl)phenyl)methanone group. The pyrazolo[3,4-b]pyridine group is a nitrogen-containing heterocycle which is an important framework for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals . The trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to modulate the physical and biological properties of compounds.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-b]pyridine group is a three-membered azaheterocyclic system composed of a pyrazole and quinoline fragment .Applications De Recherche Scientifique

Synthesis and Characterization

Highly Regioselective Synthesis of Pyrazole Derivatives : A simple and regioselective procedure for synthesizing 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives was reported. This involves a 1,3-dipolar cycloaddition reaction of nitrile imines generated in situ with 3-formylchromones, highlighting the chemical versatility of pyrazole derivatives in synthesis (Alizadeh, Moafi, & Zhu, 2015).

Synthesis and DFT, Molecular Docking Analysis : Pyrazole moieties, known for their biological and pharmacological activities, were synthesized through a cyclocondensation of the 1,3-dicarbonyl with hydrazine derivatives. This study emphasizes the importance of pyrazole derivatives in organic synthesis and their potential biological activities, supported by DFT and molecular docking analyses (Golea Lynda, 2021).

Discovery of Triazolo[3,4-b][1,3,4] Thiadiazine Derivatives : A new series of triazolo[3,4-b][1,3,4] thiadiazine derivatives with potential antiviral and antitumoral activities were synthesized. This study underscores the therapeutic potential of such derivatives, particularly their mode-of-action in inhibiting tubulin polymerization for antitumoral activity (Jilloju et al., 2021).

Biological and Pharmacological Activities

Antimicrobial and Phytotoxic Screening : Pyrazolines, as biologically active scaffolds, were synthesized and subjected to antimicrobial and phytotoxic assays. The results highlighted the significant biological activities of these derivatives, providing insights into their potential applications in developing new antimicrobial agents (Mumtaz et al., 2015).

Synthesis and Antimicrobial Activity : A series of pyrazoline derivatives were synthesized and evaluated for their antimicrobial activity. The presence of a methoxy group in these compounds was associated with higher antimicrobial activity, suggesting the structural influence on their biological efficacy (Kumar et al., 2012).

Propriétés

IUPAC Name |

7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O/c18-17(19,20)12-4-1-3-11(9-12)16(24)22-7-8-23-15(10-22)13-5-2-6-14(13)21-23/h1,3-4,9H,2,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJOIKZMNSIVSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

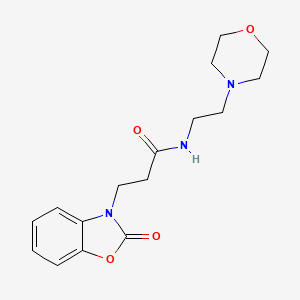

![2-(2-methoxyphenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2507105.png)

![Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B2507108.png)

![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2507109.png)

![1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B2507115.png)

![N-(1-cyano-2-methoxy-1-methylethyl)-3-[(dimethylamino)methyl]benzamide](/img/structure/B2507118.png)

![2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B2507122.png)

![1-[(4-Chloro-3-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B2507123.png)

![4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2507124.png)